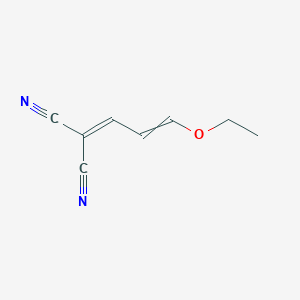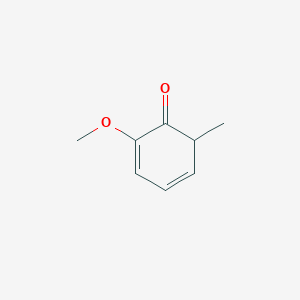![molecular formula C20H22N4 B14262050 2-Propyn-1-amine, 3,3'-[2,2'-bipyridine]-6,6'-diylbis[N,N-dimethyl- CAS No. 159644-79-8](/img/structure/B14262050.png)
2-Propyn-1-amine, 3,3'-[2,2'-bipyridine]-6,6'-diylbis[N,N-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propyn-1-amine, 3,3’-[2,2’-bipyridine]-6,6’-diylbis[N,N-dimethyl-] is a complex organic compound with a unique structure that includes a bipyridine core and propynylamine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyn-1-amine, 3,3’-[2,2’-bipyridine]-6,6’-diylbis[N,N-dimethyl-] typically involves the following steps:
Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction of pyridine derivatives.
Attachment of Propynylamine Groups: The propynylamine groups are introduced through a nucleophilic substitution reaction, where the bipyridine core reacts with a propynylamine derivative under basic conditions.
Dimethylation: The final step involves the dimethylation of the amine groups to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Propyn-1-amine, 3,3’-[2,2’-bipyridine]-6,6’-diylbis[N,N-dimethyl-] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halides and acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.
Aplicaciones Científicas De Investigación
2-Propyn-1-amine, 3,3’-[2,2’-bipyridine]-6,6’-diylbis[N,N-dimethyl-] has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 2-Propyn-1-amine, 3,3’-[2,2’-bipyridine]-6,6’-diylbis[N,N-dimethyl-] involves its interaction with molecular targets such as enzymes and receptors. The bipyridine core can coordinate with metal ions, influencing various biochemical pathways. The propynylamine groups may interact with specific proteins, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Propyn-1-amine, N,N-dimethyl-
- 2-Propyn-1-amine, N-2-propynyl-
- 2-Propyn-1-amine, N,N-diethyl-
Uniqueness
2-Propyn-1-amine, 3,3’-[2,2’-bipyridine]-6,6’-diylbis[N,N-dimethyl-] is unique due to its bipyridine core, which provides distinct coordination chemistry properties. This makes it particularly valuable in catalysis and materials science compared to other similar compounds.
Propiedades
Número CAS |
159644-79-8 |
|---|---|
Fórmula molecular |
C20H22N4 |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
3-[6-[6-[3-(dimethylamino)prop-1-ynyl]pyridin-2-yl]pyridin-2-yl]-N,N-dimethylprop-2-yn-1-amine |
InChI |
InChI=1S/C20H22N4/c1-23(2)15-7-11-17-9-5-13-19(21-17)20-14-6-10-18(22-20)12-8-16-24(3)4/h5-6,9-10,13-14H,15-16H2,1-4H3 |
Clave InChI |
HXFXDFFJRYUYCK-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC#CC1=NC(=CC=C1)C2=CC=CC(=N2)C#CCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Triethoxysilyl)methyl]pentane-2,4-dione](/img/structure/B14261973.png)




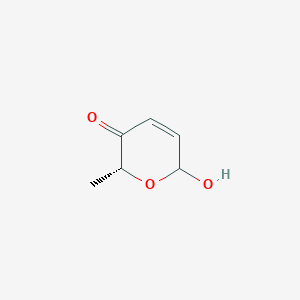

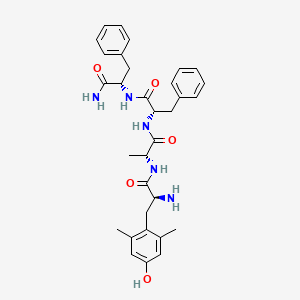

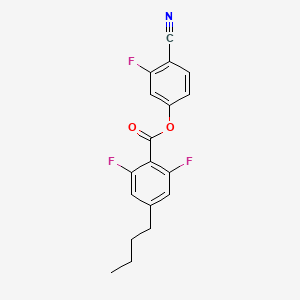

![chloro-bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]stannane](/img/structure/B14262025.png)
